Trimethyl(4-vinylphenyl)silane
Description
Contextualization of Organosilicon Monomers in Contemporary Polymer Research
Organosilicon monomers are a cornerstone of modern high-tech industrial production and advanced technologies. rsc.orgrsc.org These compounds, which contain silicon-carbon bonds, bridge the gap between inorganic and organic materials, leading to polymers with a unique combination of properties. rsc.org The development of synthetic strategies for organosilicon polymers has been extensive, with silanes (general formula R₄₋ₙSiXₙ, where X is a reactive group like Cl, OR, OOCR, or NR₂) serving as fundamental precursors. wiley-vch.de
The integration of silicon-containing moieties into polymer backbones can impart a range of desirable characteristics, including enhanced thermal stability, improved mechanical properties, and tailored surface energies. wiley-vch.de Researchers are increasingly focused on creating novel silicon-containing hybrid copolymers to further expand and refine material properties. wiley-vch.de A common and effective strategy involves the synthesis of organosilicon oligomers or polymers with reactive end groups, which can then be copolymerized with a wide array of organic monomers. wiley-vch.de This approach allows for the creation of materials with well-defined architectures and functionalities.
The versatility of organosilicon polymers has led to their use in a broad spectrum of applications, including biomaterials, functional coatings, electronic and photic devices, and as additives and modifiers. wiley-vch.de The ongoing research in this field is driven by the need for materials that meet the demanding requirements of modern technology, with a focus on creating simple, environmentally friendly, and economically viable synthesis methods. rsc.orgrsc.org
Significance of Vinylphenyl Silane (B1218182) Architectures in Macromolecular Engineering and Functional Materials Development
Within the diverse family of organosilicon monomers, vinylphenyl silane architectures, such as Trimethyl(4-vinylphenyl)silane, hold particular importance for macromolecular engineering. The presence of the vinyl group allows for participation in various polymerization reactions, including anionic and cationic polymerization, enabling the creation of a wide range of polymers and copolymers. scispace.com
The incorporation of the trimethylsilyl (B98337) group onto the phenyl ring offers several advantages. It can influence the monomer's reactivity and the resulting polymer's properties. For instance, the presence of the bulky trimethylsilyl group can enhance the thermal stability of the polymer. Furthermore, the silicon-carbon bond can be cleaved under specific conditions, providing a route for post-polymerization modification and functionalization of the material.
The ability to precisely control the architecture of polymers derived from vinylphenyl silanes is a key aspect of their utility. For example, these monomers can be used to synthesize block copolymers with distinct segments, leading to materials with unique self-assembly behaviors and morphologies. They are also instrumental in the development of functional materials where surface properties are critical. As a silane coupling agent, this compound can improve the adhesion between organic polymers and inorganic fillers in composite materials.
Recent research has highlighted the use of vinylphenyl-containing MQ silicone resins to create high molecular weight polymers with favorable thermal stability and a higher refractive index. mdpi.comresearchgate.net These inorganic/organic hybrid materials are being explored for applications such as temperature-resistant electronics adhesives and heat-resistant coatings. mdpi.comresearchgate.net The strategic design of vinylphenyl silane monomers and their subsequent polymerization opens up a vast design space for creating advanced materials with precisely controlled properties for a multitude of applications.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆Si | nih.govchemicalbook.com |
| Molecular Weight | 176.33 g/mol | nih.govchemicalbook.com |
| Appearance | Colorless to light yellow clear liquid | tcichemicals.com |
| Purity | >95.0% (GC) | tcichemicals.com |
| Reaction Type | Description |
| Cationic Polymerization | The vinyl group allows the monomer to form copolymers with enhanced thermal stability and chemical resistance. |
| Anionic Polymerization | Can be used to synthesize uniform, alternating, and gradient copolymers. scispace.com |
| Hydrosilylation | The Si-H bond in related silanes can be used for post-polymerization functionalization. researchgate.net |
| Oxidation | The vinyl group can be oxidized to form epoxides or diols. |
| Reduction | The vinyl group can be reduced to form a saturated ethyl group. |
| Substitution | The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethenylphenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Si/c1-5-10-6-8-11(9-7-10)12(2,3)4/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHSYXPNALRSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79716-05-5 | |
| Record name | Benzene, 1-ethenyl-4-(trimethylsilyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79716-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
176.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Trimethyl 4 Vinylphenyl Silane and Its Functionalized Analogues
Grignard Reaction-Based Synthetic Pathways for Silylated Styrenes
The Grignard reaction is a well-established and versatile method for the formation of carbon-silicon bonds, providing a direct route to silylated styrenes like trimethyl(4-vinylphenyl)silane. This classic organometallic reaction involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable silicon-containing electrophile.
The order of addition of the reagents can be crucial in determining the final product distribution, especially when partial substitution of a silicon halide is desired. gelest.com For the synthesis of fully substituted silanes like this compound, the "normal addition" method, where the silane (B1218182) is added to the Grignard reagent, is generally preferred. gelest.com
It's important to note that while the Grignard reaction is a powerful tool, it has limitations. The high reactivity of Grignard reagents can lead to poor functional group compatibility. nih.gov Furthermore, the use of highly reactive organometallic reagents can present safety challenges. rsc.org
Table 1: Grignard Reaction for this compound Synthesis
| Starting Material | Reagents | Product | Key Considerations | Reference |
| p-Chlorostyrene | 1. Magnesium (Mg) in THF 2. Chlorotrimethylsilane | This compound | Use of excess magnesium can increase yield. | tandfonline.com |
Palladium-Catalyzed Cross-Coupling and Silylation Reactions
Palladium-catalyzed reactions have emerged as powerful and versatile tools for the synthesis of vinylsilanes, offering milder conditions and greater functional group tolerance compared to traditional methods. These reactions provide various strategies for the formation of the crucial carbon-silicon bond in molecules like this compound.
Heck-Type Silylation Protocols for Vinyl Silane Formation
A significant advancement in vinyl silane synthesis is the development of the silyl-Heck reaction. nih.govnih.gov This reaction is analogous to the well-known Heck reaction, but instead of an aryl or vinyl halide, it involves the oxidative addition of a silicon-halide bond to a low-valent palladium catalyst. nih.gov The resulting silyl-palladium complex then undergoes insertion into an alkene, followed by β-hydride elimination to yield the vinyl silane product. nih.gov
This method allows for the direct conversion of styrenes to E-β-silyl styrenes with high yields. nih.gov For instance, the reaction of styrene (B11656) with trimethylsilyl (B98337) iodide (TMSI) or a combination of trimethylsilyl chloride (TMSCl) and lithium iodide (LiI) in the presence of a palladium catalyst and a suitable ligand, such as t-BuPPh₂, effectively produces the corresponding vinyl silane. nih.gov The reaction is notable for its good functional group tolerance, accommodating ethers, esters, chlorides, fluorides, and ketones. nih.gov This protocol offers a direct and efficient route to vinyl silanes from readily available alkenes. nih.govnih.gov
Table 2: Heck-Type Silylation of Styrene
| Styrene Substrate | Silylating Agent | Catalyst System | Product | Yield | Reference |
| Styrene | TMSI or TMSCl/LiI | Pd catalyst, t-BuPPh₂ | (E)-β-Trimethylsilylstyrene | 95% | nih.gov |
| 4-Methoxystyrene | TMSI or TMSCl/LiI | Pd catalyst, t-BuPPh₂ | (E)-β-Trimethylsilyl-4-methoxystyrene | 96% | nih.gov |
| 4-Chlorostyrene (B41422) | TMSI or TMSCl/LiI | Pd catalyst, t-BuPPh₂ | (E)-β-Trimethylsilyl-4-chlorostyrene | High | nih.gov |
Reductive Cross-Coupling Systems for Aryl Silane Synthesis
Reductive cross-coupling reactions catalyzed by nickel have provided a novel approach to forming carbon-silicon bonds. nih.govchinesechemsoc.org These reactions couple two different electrophiles, such as an aryl halide and a silyl (B83357) electrophile, in the presence of a reducing agent. chinesechemsoc.org While nickel is often the catalyst of choice, palladium has also been explored in similar transformations. rsc.org
Specifically for aryl silane synthesis, reductive cross-coupling systems can offer an alternative to traditional methods that rely on pre-formed organometallic reagents. rsc.org For example, nickel-catalyzed reductive couplings of aryl halides with chlorosilanes have been developed. rsc.org These methods often employ a stoichiometric metallic reductant, such as manganese or zinc. chinesechemsoc.org The development of photoredox and electrochemical methods has also enabled reductive cross-couplings without the need for metal powder reductants. chinesechemsoc.org
Stereoselective Silylative Coupling in Organosilicon Material Preparation
The silylative coupling of olefins with vinyl-substituted organosilicon compounds is a highly efficient and stereoselective method for synthesizing stereochemically defined unsaturated organosilicon compounds. science24.comrsc.org This reaction, often catalyzed by ruthenium complexes, allows for the creation of new organosilicon compounds with potential applications in materials science. researchgate.netacs.org
This methodology can be used to produce π-conjugated organosilicon compounds. For example, the ruthenium-catalyzed silylative coupling of styrenes with vinylsilanes can lead to the formation of (E)-styrylsilanes with high stereoselectivity. rsc.org These products can then be used in further transformations, such as Hiyama cross-coupling reactions, to build more complex molecular architectures. rsc.org The reaction has been successfully applied to the synthesis of distyryl-arenes and phenylene-silylene-vinylene polymers. researchgate.net
Copper-Catalyzed Silylation of Styrene Derivatives
Copper-catalyzed reactions have gained prominence as a cost-effective and efficient alternative to palladium-catalyzed systems for C-Si bond formation. nih.gov These methods often exhibit high regio- and stereoselectivity.
One approach involves the copper-catalyzed borylation of styrene derivatives, which can then be converted to the corresponding silane. acs.org More directly, copper-catalyzed silylation of styrenes has been developed. For instance, the use of N-heterocyclic carbene (NHC)-copper complexes can catalyze the dehydrogenative silylation of styrenes. beilstein-journals.org Another method involves the copper-catalyzed silylation of vinyliodonium salts with zinc-based silicon reagents. organic-chemistry.org
Synergistic Pd/Cu catalysis has also been explored, where the combination of both metals leads to unique reactivity. bohrium.com In some cases, the addition of a copper co-catalyst can promote palladium-catalyzed reactions. bohrium.com
Synthesis of Related Functionalized Vinylphenylsilanes (e.g., Trimethoxy(4-vinylphenyl)silane)
The synthesis of functionalized vinylphenylsilanes, such as trimethoxy(4-vinylphenyl)silane (B96534), is crucial for applications where the silane moiety needs to be further modified, for example, in the formation of silicone polymers. cfmats.com
One synthetic route to trimethoxy(4-vinylphenyl)silane involves the alcoholysis of vinyltrichlorosilane with an aqueous solution of methanol. google.com This method offers a more direct pathway compared to a multi-step process that would first involve the synthesis of vinyltrimethoxysilane (B1682223) followed by a subsequent reaction. google.com The process typically involves reacting vinyltrichlorosilane with a mixture of deionized water and anhydrous methanol, followed by distillation and neutralization to obtain the oligomeric product. google.com
These functionalized silanes can act as important chemical intermediates. cfmats.com For instance, the trimethoxy functionality allows for hydrolysis and condensation reactions, which are key steps in the formation of polysiloxane networks.
Table 3: Synthesis of Trimethoxy(4-vinylphenyl)silane Oligomer
| Starting Material | Reagents | Product | Key Features | Reference |
| Vinyltrichlorosilane | Deionized water, Anhydrous methanol | Vinyltrimethoxysilane oligomer | Single-step alcoholysis process. | google.com |
Preparation of Silyl-Hydride Functionalized Styrene Monomers
The synthesis of styrene monomers featuring a silyl-hydride (Si-H) group, such as (4-vinylphenyl)dimethylsilane, is a critical step for creating functional polymers and materials. These monomers serve as precursors for further chemical modifications, most notably through hydrosilylation reactions, allowing for the introduction of a wide range of functional groups into a polymer chain post-polymerization. ohiolink.edu
A primary and effective method for the preparation of silyl-hydride functionalized styrene monomers involves the reaction of a Grignard reagent with a suitable chlorosilane. For instance, (4-vinylphenyl)dimethylsilane can be synthesized from 4-chlorostyrene. The process typically involves the formation of the Grignard reagent, 4-vinylphenylmagnesium chloride, which is then reacted with a chlorosilane like dimethylchlorosilane. ohiolink.edu
Detailed research has demonstrated the successful synthesis of para-dimethylsilylstyrene, another term for (4-vinylphenyl)dimethylsilane, from 4-chlorostyrene with a reported yield of 84%. ohiolink.edu This method provides a direct route to a key monomer that can undergo anionic polymerization to produce well-defined polymers with silyl-hydride functionalities along the chain. ohiolink.edu These polymeric silyl-hydrides are then available for subsequent hydrosilylation reactions to introduce various functional groups. ohiolink.edu
The general synthetic approach can be adapted to produce a variety of silyl-hydride functionalized monomers by choosing different starting materials and chlorosilanes. For example, the use of dichloromethylsilane (B8780727) in reactions with organometallic reagents can lead to the formation of monomers with dihydride-silyl groups, further expanding the possibilities for subsequent functionalization. ohiolink.eduacs.org
The following table summarizes a key synthetic route for a silyl-hydride functionalized styrene monomer.
| Product Monomer | Starting Material | Key Reagent | Reported Yield | Reference |
|---|---|---|---|---|
| (4-vinylphenyl)dimethylsilane | 4-chlorostyrene | Dimethylchlorosilane | 84% | ohiolink.edu |
Another versatile strategy for creating Si-H bonds in molecules is through hydrosilylation, where a hydrosilane is added across a carbon-carbon multiple bond. While often used to functionalize polymers, the fundamental reaction can also be applied in monomer synthesis. researchgate.netresearchgate.net For example, the catalyzed reaction of diethynylarenes with chlorohydrosilanes like HSiMe2Cl demonstrates the formation of vinylsilanes with Si-Cl bonds, which can be subsequently reduced to the corresponding silyl-hydrides. researchgate.net This highlights the broader applicability of hydrosilylation chemistry in generating precursors for silyl-hydride functionalized monomers.
Polymerization Behavior and Kinetic Studies of Trimethyl 4 Vinylphenyl Silane
Anionic Polymerization of Trimethyl(4-vinylphenyl)silane
Anionic polymerization is a powerful method for synthesizing polymers with precisely controlled architectures. researchgate.netethernet.edu.et This technique is particularly effective for vinyl monomers like this compound, where the absence of termination and chain transfer reactions allows for the formation of "living" polymers. researchgate.netethernet.edu.et
Living anionic polymerization of this compound enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and well-defined end-group functionalities. researchgate.netsemanticscholar.org This control is crucial for creating advanced materials such as block copolymers. The process involves the initiation of the vinyl monomer with a strong nucleophile, typically an organolithium compound, which adds to the double bond and creates a propagating carbanionic chain end. semanticscholar.org
The stability of the propagating anion allows for the sequential addition of different monomers, leading to the formation of block copolymers with distinct segments. For instance, well-defined diblock and triblock copolymers of 4-trimethylsilylstyrene (4TMSS) with monomers like styrene (B11656) and isoprene (B109036) have been successfully synthesized. acs.org This precise control over the polymer structure is a hallmark of living anionic polymerization, making it a preferred method for creating model polymers to study fundamental polymer physics. ethernet.edu.et The synthesis of Si–H-functionalized polystyrene (PS–SiH) with a controlled molecular weight and a narrow polydispersity index (PDI) has been achieved through the anionic polymerization of (4-vinylphenyl)-dimethyl-silane (VPDMS), a closely related monomer. researchgate.net
Kinetic studies of the anionic homopolymerization of 4-trimethylsilylstyrene (4TMSS) provide detailed insights into the reaction mechanism. acs.org The rate of polymerization is influenced by factors such as the concentration of the monomer and the initiator, as well as the solvent and temperature. uni-bayreuth.de In nonpolar solvents like cyclohexane (B81311), the propagating species can exist as aggregates, which can affect the reaction kinetics. uni-bayreuth.de
Real-time nuclear magnetic resonance (NMR) kinetic measurements have been instrumental in understanding the reactivity of 4TMSS. acs.org Studies have shown an enhanced reactivity of 4TMSS compared to styrene in anionic copolymerization in cyclohexane at room temperature. acs.org The mechanism generally proceeds via the attack of the carbanionic initiator on the vinyl group, followed by sequential addition of monomer units to the propagating anionic chain end. semanticscholar.org The trimethylsilyl (B98337) group, with its available d-orbitals, can stabilize the resulting carbanion, influencing the monomer's reactivity. semanticscholar.org
Table 1: Anionic Polymerization of 4-Trimethylsilylstyrene (4TMSS)
| Initiator | Solvent | Temperature (°C) | Resulting Polymer | Molecular Weight (Mn, g/mol) | Dispersity (Mw/Mn) | Reference |
|---|---|---|---|---|---|---|
| sec-BuLi | Cyclohexane | Room Temp | P(4TMSS-co-Styrene) | up to 50,000 | < 1.1 | acs.org |
| sec-BuLi | Cyclohexane | Room Temp | P(4TMSS-co-Isoprene) | up to 50,000 | < 1.1 | acs.org |
| Oligo(α-methylstyryl)lithium | THF | -78 | Poly[2-(4-vinylphenyl)ethoxy(trimethyl)silane] | Desired | 1.05 - 1.21 | afinitica.com |
This table presents data for 4-trimethylsilylstyrene and a structurally similar protected monomer to illustrate typical results from anionic polymerization.
The choice of initiator and solvent profoundly impacts the anionic polymerization of this compound. uni-bayreuth.de
Initiator Systems: Organolithium compounds, such as n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), are commonly used initiators. uni-bayreuth.de The efficiency of initiation can be affected by the aggregation state of the initiator, particularly in nonpolar solvents. uni-bayreuth.de In some cases, initiator systems are designed to be highly efficient, leading to fast initiation relative to propagation, which is a key condition for achieving a narrow molecular weight distribution. semanticscholar.orgresearchgate.net
Solvent Environments: The solvent plays a critical role in solvating the propagating carbanionic species. uni-bayreuth.denih.gov
Polar Solvents: In polar aprotic solvents like tetrahydrofuran (B95107) (THF), the polymerization is typically very fast. uni-bayreuth.de THF solvates the counter-ion (e.g., Li+), leading to more reactive "solvent-separated" ion pairs or even free ions, which accelerate the rate of propagation. uni-bayreuth.de
Nonpolar Solvents: In nonpolar hydrocarbon solvents such as cyclohexane or benzene, the propagating chain ends exist primarily as aggregated "contact" ion pairs. uni-bayreuth.de This aggregation reduces the concentration of active propagating species, resulting in a much slower polymerization rate compared to polar solvents. uni-bayreuth.de The choice of solvent can therefore be used to modulate the reaction rate and influence the microstructure of copolymers. acs.org
Controlled Radical Polymerization of this compound
Controlled radical polymerization (CRP) techniques offer an alternative route to well-defined polymers, often with greater tolerance to functional groups and impurities compared to anionic polymerization. sigmaaldrich.com
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers, including styrene derivatives. sigmaaldrich.com While specific studies focusing solely on the RAFT polymerization of this compound are not extensively detailed in the provided context, the principles can be inferred from related systems. For example, RAFT has been successfully used for the polymerization of trimethyl(4-vinylbenzyl)phosphonium chloride and 4-vinylphenylboronic acid, demonstrating its applicability to functionalized styrenic monomers. rsc.orgnih.gov
The process involves a conventional free-radical initiator and a RAFT agent (a thiocarbonylthio compound). The RAFT agent reversibly deactivates the growing polymer chains, establishing an equilibrium between active and dormant species. This allows all chains to grow at a similar rate, resulting in polymers with controlled molecular weights and low dispersity. sigmaaldrich.com It is a powerful technique for creating complex architectures like block copolymers. acs.orgacs.org
This compound can also be polymerized using conventional bulk free radical polymerization. acs.org This technique typically involves heating the monomer in the presence of a free-radical initiator, such as azobisisobutyronitrile (AIBN), without the use of a solvent. acs.org
While simpler to implement than living or controlled polymerization methods, bulk free radical polymerization generally offers less control over the polymer architecture. ethernet.edu.et The resulting polymers often have a broad molecular weight distribution due to termination reactions (combination or disproportionation) that are inherent to this mechanism. ethernet.edu.et A study on a related monomer, trimethyl((4-vinylphenyl)ethynyl)silane, utilized AIBN as an initiator at 90°C for free radical polymerization. acs.org
Copolymerization of this compound with Diverse Comonomers
The incorporation of this compound into copolymer structures imparts unique properties, such as enhanced thermal stability and altered reactivity, making it a valuable building block in materials science.
Statistical Copolymerization with Styrene and Isoprene
The statistical copolymerization of this compound (4TMSS) with common monomers like styrene (S) and isoprene (I) has been a subject of detailed investigation. acs.org Anionic polymerization techniques have been successfully employed to synthesize statistical copolymers with molecular weights (Mn) reaching up to 50 kg mol⁻¹. acs.org These studies have focused on characterizing the resulting polymers in terms of their dispersity, comonomer composition, and glass-transition temperatures (Tg). acs.org The ability to tailor the Tg and hydrophobicity of the copolymers by adjusting the 4TMSS content presents a promising avenue for designing materials for specialized applications, such as gas separation membranes. acs.org
Synthesis of Di- and Triblock Copolymers
The synthesis of well-defined di- and triblock copolymers containing this compound has been achieved, demonstrating comprehensive synthetic control over the polymer architecture. acs.org For instance, living anionic polymerization has been utilized to create these block copolymers. acs.org In one example, a triblock thermoplastic elastomer was synthesized featuring a central polyisoprene block flanked by copolymer blocks of styrene and (4-vinylphenyl)dimethylsilane. researchgate.net This material exhibited properties comparable to conventional styrene-diene-styrene thermoplastic elastomers, with the added benefit of silyl-hydride units that can be further functionalized. researchgate.net Other research has focused on the synthesis of ABA triblock copolymers where the 'A' block is poly(N-phenyl-2-vinylcarbazole) and the 'B' block is a copolymer containing trimethyl(2-(4-vinylphenyl)ethynyl)silane, designed for applications requiring thermal cross-linking. colab.ws
Determination of Monomer Reactivity Ratios in Copolymerization Systems
Understanding the monomer reactivity ratios is crucial for predicting and controlling the microstructure of copolymers. tue.nlfiveable.me In the copolymerization of this compound (referred to as 4TMSS or M1) with other monomers (M2), the reactivity ratios (r1 and r2) dictate the relative rates of incorporation of each monomer into the growing polymer chain.
Real-time 1H NMR kinetic studies have been instrumental in determining these ratios for the anionic copolymerization of 4TMSS. acs.org For the copolymerization with styrene in cyclohexane at room temperature, the reactivity ratios were found to be r(4TMSS) = 2.76 and r(S) = 0.087. acs.org In the case of copolymerization with isoprene, the ratios were determined as r(I) = 3.28 and r(4TMSS) = 0.15. acs.org These values indicate a preference for the incorporation of 4TMSS over styrene and a preference for isoprene over 4TMSS under these conditions. acs.org
A study on the copolymerization of styrene with a related monomer, (4-vinylphenyl)dimethylsilane, reported average reactivity ratios of r(Si) = 0.16 and r(S) = 1.74, indicating that styrene is preferentially incorporated into the copolymer chain in this system. researchgate.net The product of these reactivity ratios (r(Si)r(S) = 0.27) suggests a tendency towards an alternating structure. researchgate.net
| Copolymerization System | Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Polymerization Conditions |
| 4TMSS / Styrene | This compound | Styrene | 2.76 | 0.087 | Anionic, Cyclohexane, RT |
| 4TMSS / Isoprene | This compound | Isoprene | 0.15 | 3.28 | Anionic, Cyclohexane, RT |
| (4-vinylphenyl)dimethylsilane / Styrene | (4-vinylphenyl)dimethylsilane | Styrene | 0.16 | 1.74 | Anionic |
Gradient Copolymer Formation
The synthesis of gradient copolymers, where the composition changes gradually along the polymer chain, offers a pathway to materials with unique property profiles. nih.gov The disparate reactivity ratios observed in the copolymerization of this compound with monomers like styrene and isoprene naturally lead to the formation of a gradient microstructure. acs.orgresearchgate.net For example, in the 4TMSS-styrene system, the higher reactivity of 4TMSS results in its initial preferential incorporation, leading to a gradient in the copolymer composition as the monomers are consumed. acs.org This inherent gradient formation has been confirmed through kinetic studies and sequence analysis. acs.org
Furthermore, controlled polymerization techniques can be employed to precisely tailor the gradient profile. By manipulating the monomer feed composition or using specialized initiation methods, it is possible to create polymers with specific, predefined gradient structures. researchgate.net
Other Polymerization Approaches (e.g., Cationic Polymerization of Analogous Vinylphenyl Derivatives)
While anionic polymerization is a prevalent method for this compound, other polymerization techniques have been explored for analogous vinylphenyl derivatives. Cationic polymerization, for instance, has been shown to be effective for vinylphenyl silanes. cymitquimica.com This method can lead to the formation of copolymers with enhanced thermal stability and chemical resistance.
Additionally, cationic polymerization has been successfully applied to other vinyl monomers containing silicon or other functional groups. For example, the cationic polymerization of vinyl ethers using titanium-based catalysts has been demonstrated to produce stereoregular polymers. rsc.org The principles of these alternative polymerization methods could potentially be extended to this compound and its derivatives to access novel polymer architectures and properties.
Post Polymerization Functionalization and Polymer Derivatization Strategies
Hydrosilylation Reactions for Pendant Functionalization of Trimethyl(4-vinylphenyl)silane Polymers
Hydrosilylation is a powerful and efficient method for functionalizing polymers containing silicon-hydride (Si-H) groups. researchgate.net In the context of this compound polymers, a related monomer, (4-vinylphenyl)dimethylsilane, which contains the reactive Si-H bond, is often copolymerized. researchgate.netresearchgate.net This creates a polymer backbone with pendant silyl-hydride groups that are readily available for post-polymerization modification. researchgate.net
The hydrosilylation reaction involves the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne, typically catalyzed by transition metal complexes, most notably platinum-based catalysts like Karstedt's catalyst. mdpi.commdpi.com This reaction is known for its high efficiency and selectivity, proceeding with anti-Markovnikov addition to terminal alkenes. mdpi.com
Key Research Findings:
Introduction of Various Functional Groups: Researchers have successfully introduced a variety of functional groups onto polymer chains via hydrosilylation. For instance, copolymers of styrene (B11656) and (4-vinylphenyl)dimethylsilane have been functionalized by reacting the pendant Si-H groups with allylamine. researchgate.net This introduces amine functionalities to the polymer backbone. researchgate.net
Synthesis of Graft Copolymers: This strategy is also employed to create well-defined graft copolymers. By reacting a backbone polymer with pendant Si-H groups with vinyl-terminated polymer chains, bottlebrush polymers with controlled spacing of the grafted chains can be synthesized. researchgate.net
Thermoplastic Elastomers: Functionalized thermoplastic elastomers have been synthesized using (4-vinylphenyl)dimethylsilane. A triblock copolymer consisting of styrene-(4-vinylphenyl)dimethylsilane copolymer blocks and a central polyisoprene block was created. researchgate.net The presence of Si-H units allows for further modification of the elastomer's properties. researchgate.net
Deprotection and Transformation of Silyl (B83357) Groups in Polymer Chains
The trimethylsilyl (B98337) (TMS) group in poly(this compound) can act as a protecting group for other functionalities or as a precursor to be transformed into other groups. rsc.orgwikipedia.org The cleavage of the silicon-carbon bond or the transformation of the silyl group itself allows for the introduction of new chemical properties to the polymer.
The deprotection of silyl groups, particularly trimethylsilyl ethers, is a common strategy in organic synthesis and has been applied to polymer chemistry. wikipedia.orggelest.com This typically involves treatment with fluoride (B91410) reagents or acids. wikipedia.orggelest.com
Common Deprotection Reagents and Conditions:
| Reagent | Conditions | Reference |
| Tetrabutylammonium fluoride (TBAF) | THF | wikipedia.org |
| Hydrofluoric acid (HF) | Acetonitrile or pyridine | gelest.com |
| Trifluoroacetic acid (TFA) | Dichloromethane | gelest.com |
| Potassium carbonate/Methanol | Room temperature | gelest.com |
This table is generated based on common deprotection methods for trimethylsilyl ethers and may be applicable to the cleavage of the trimethylsilyl group from the phenyl ring under specific conditions.
In the context of polymers derived from this compound, the focus is often on the transformation of the silyl group. For example, the trimethylsilyl group can be converted to a silanol (B1196071) group (Si-OH), which can then participate in condensation reactions to form cross-linked materials. researchgate.net
Orthogonal Reactivity in Block Copolymers for Sequential Chemical Modifications
Block copolymers containing this compound or its derivatives offer the potential for sequential and site-specific chemical modifications due to orthogonal reactivity. researchgate.netnih.gov Orthogonal chemistry refers to a set of reactions that can be performed on a molecule in any order without interfering with each other. nih.govchemrxiv.org
By designing block copolymers where one block contains the silyl functionality and the other block contains a different reactive group, each block can be modified independently. This allows for the creation of complex and multifunctional polymer architectures.
Examples of Orthogonal Modifications in Block Copolymers:
Sequential Deprotection and Coupling: A block copolymer of this compound and another monomer with a protected functional group can be synthesized. The silyl group on one block can be transformed, followed by the deprotection and reaction of the functional group on the other block. For instance, a triblock copolymer containing a central block with (trimethylsilyl)ethynyl groups and outer blocks with carbazole (B46965) moieties was synthesized. researchgate.net The trimethylsilyl group was removed to yield a reactive ethynyl (B1212043) group for cross-linking, without affecting the carbazole units. researchgate.net
Stepwise Folding of Single Polymer Chains: Researchers have created ABA triblock copolymers where one block contains photo-removable protected 2-ureidopyrimidinone (UPy) moieties and the other contains thermo-responsive benzene-1,3,5-tricarboxamide (B1221032) (BTA) moieties. nih.gov The two self-assembly processes, dimerization of UPy upon photo-irradiation and helical aggregation of BTA upon cooling, occur orthogonally, leading to the controlled folding of a single polymer chain into a nanoparticle with distinct compartments. nih.gov
Introduction of Specific Chemical Moieties onto Polymer Backbones and End-Groups
The vinyl group of this compound allows for its incorporation into polymer backbones via various polymerization methods, including anionic and radical polymerization. researchgate.netresearchgate.net The trimethylsilyl group then serves as a handle for introducing specific chemical moieties.
Backbone Functionalization:
Grignard-like Reactions: Polystyrene resins containing bromo-functionalized styrene units can be metalated to form a polymeric Grignard-like reagent. cam.ac.uk This reactive intermediate can then be quenched with a variety of electrophiles, including chlorodiphenylphosphine (B86185) to introduce phosphine (B1218219) groups, or carbon dioxide to introduce carboxylic acid groups. cam.ac.uk A similar approach could be envisioned for polymers containing this compound, where the silyl group is first converted to a more reactive species.
End-Group Functionalization:
Living Anionic Polymerization: Living anionic polymerization of this compound allows for the synthesis of polymers with well-defined molecular weights and a living anionic chain end. researchgate.net This living end can be terminated with specific electrophiles to introduce a wide variety of functional end-groups. For example, reacting the living polymer chain with chlorodimethylsilane (B94632) introduces a silyl-hydride end-group, which can then be further functionalized via hydrosilylation. researchgate.net
Advanced Characterization Techniques for Trimethyl 4 Vinylphenyl Silane Based Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Compositional Analysis (e.g., ¹H, ¹³C NMR, ²⁹Si NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of polymers. For polymers incorporating trimethyl(4-vinylphenyl)silane, a combination of ¹H, ¹³C, and ²⁹Si NMR provides comprehensive information on their composition, microstructure, and monomer sequencing.
¹H NMR spectroscopy is particularly useful for determining the copolymer composition by comparing the integral ratios of signals corresponding to each monomer unit. magritek.com For instance, in a copolymer of this compound and another monomer, the relative amounts of each can be calculated from the integrated intensities of their characteristic proton signals. researchgate.net The vinyl group protons of this compound typically appear in the range of 5-7 ppm, while the trimethylsilyl (B98337) protons show a sharp singlet at approximately 0.2-0.3 ppm. Aromatic protons are observed further downfield.
¹³C NMR spectroscopy offers more detailed information about the polymer backbone and side chains. The chemical shifts of the carbon atoms are sensitive to their local chemical environment, allowing for the identification of different monomer sequences (e.g., dyads, triads) within the copolymer chain. semanticscholar.orgresearchgate.net This information is vital for understanding the polymerization kinetics and the resulting polymer properties. For example, the quaternary carbon of the phenyl ring attached to the silicon atom and the carbons of the trimethylsilyl group have distinct chemical shifts that can be used for structural assignment.
²⁹Si NMR spectroscopy is a powerful technique specifically for silicon-containing polymers. osti.gov It provides direct information about the silicon environment, including the nature of the substituents on the silicon atom and the polymer's microstructural features. nih.govresearchgate.net The chemical shifts in ²⁹Si NMR are highly sensitive to the electronic and steric environment around the silicon nucleus. mdpi.com For polymers of this compound, ²⁹Si NMR can confirm the integrity of the trimethylsilyl group and provide insights into the polymer's tacticity and sequence distribution. researchgate.net High-resolution ²⁹Si NMR can even distinguish between silicon atoms in different parts of the polymer chain, such as end-groups versus repeating units. osti.gov
The combination of these NMR techniques allows for a complete and unambiguous assignment of the polymer's microstructure, which is fundamental to understanding its physical and chemical properties. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a polymer. mdpi.combiomedscidirect.com For polymers based on this compound, FTIR is employed to confirm the incorporation of the monomer into the polymer chain and to identify any changes in chemical structure that may occur during polymerization or subsequent processing. nih.govresearchgate.net
The FTIR spectrum of a this compound-containing polymer will exhibit characteristic absorption bands corresponding to its various structural components. researchgate.net Key vibrational modes include:
Si-C stretching: The presence of the trimethylsilyl group is confirmed by characteristic peaks for Si-CH₃ rocking and Si-C stretching, typically observed around 1250 cm⁻¹ and 840 cm⁻¹.
Aromatic C=C stretching: The phenyl group gives rise to several bands in the 1600-1450 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while aliphatic C-H stretching from the polymer backbone and the trimethylsilyl group appear below 3000 cm⁻¹.
Vinyl group vibrations: If the vinyl group of the monomer is involved in the polymerization, the characteristic C=C stretching vibration (around 1630 cm⁻¹) and C-H out-of-plane bending vibrations (around 990 and 910 cm⁻¹) of the vinyl group will be absent or significantly reduced in the polymer spectrum.
FTIR is also valuable for detecting the presence of impurities or degradation products, which may show characteristic absorptions, such as carbonyl (C=O) or hydroxyl (O-H) groups. The "fingerprint" region of the spectrum (below 1500 cm⁻¹) provides a unique pattern for a specific polymer, which can be used for identification and quality control purposes. redalyc.org
Below is an interactive data table summarizing the characteristic FTIR absorption bands for polymers containing this compound.
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| Si-CH₃ | Rocking | ~1250 |
| Si-C | Stretching | ~840 |
| Aromatic C=C | Stretching | 1600-1450 |
| Aromatic C-H | Stretching | >3000 |
| Aliphatic C-H | Stretching | <3000 |
Size Exclusion Chromatography (SEC) for Molecular Weight Distribution and Architecture Determination
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. nih.gov For polymers derived from this compound, SEC is essential for understanding how polymerization conditions affect the chain length and dispersity (Đ), which in turn influence the material's mechanical and rheological properties.
In SEC, a polymer solution is passed through a column packed with porous gel beads. Larger polymer coils are excluded from the pores and elute first, while smaller coils penetrate the pores to varying extents and elute later. The elution time is thus inversely proportional to the hydrodynamic volume of the polymer coil. By calibrating the column with polymer standards of known molecular weight, the molecular weight of the unknown polymer can be determined.
SEC provides several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the contribution of each molecule to the total weight of the sample.
Dispersity (Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. A value of Đ close to 1.0 indicates a narrow distribution, typical of living polymerization methods.
For this compound-based polymers, SEC can be used to monitor the progress of polymerization, optimize reaction conditions to achieve a target molecular weight, and assess the efficiency of chain-end functionalization reactions. The choice of eluent and column is critical to ensure good separation and avoid interactions between the polymer and the stationary phase.
Differential Scanning Calorimetry (DSC) for Thermal Transitions in Copolymers
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is widely used to determine the thermal transitions of polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
For copolymers containing this compound, DSC is particularly useful for understanding how the incorporation of the silane (B1218182) monomer affects the thermal properties of the resulting material. The glass transition temperature (Tg) is a key parameter, as it defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
The Tg of a copolymer depends on the composition and the Tg of the respective homopolymers. For example, in a copolymer of this compound and another monomer, the Tg will typically lie between the Tg values of the two homopolymers. The presence of the bulky trimethylsilyl group can influence chain mobility and thus affect the Tg. For some siloxane-based polymers, Tg values can be as low as -120°C. researchgate.net In contrast, poly(tetramethyl-p-silphenylene siloxane) has a reported Tg of -20°C. elsevierpure.com
DSC can also be used to study the miscibility of polymer blends containing this compound-based copolymers. A single Tg for a blend suggests that the components are miscible, while two distinct Tgs indicate phase separation.
Thermogravimetric Analysis (TGA) for Thermal Stability Profiles
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). mdpi.com TGA is the primary method for evaluating the thermal stability of polymers. setaramsolutions.com For polymers derived from this compound, TGA provides crucial information about their degradation behavior and their suitability for high-temperature applications.
A typical TGA thermogram plots the percentage of weight loss versus temperature. From this curve, several important parameters can be determined:
Onset of decomposition temperature (T_onset): The temperature at which significant weight loss begins.
Temperature of maximum degradation rate (T_max): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative TGA (DTG) curve.
Char yield: The percentage of residual mass at the end of the experiment, which can be an indicator of the material's flame retardancy. faa.gov
The incorporation of silicon-containing monomers like this compound can enhance the thermal stability of polymers. mdpi.com During thermal degradation, silicon-containing polymers can form a stable silica (B1680970) (SiO₂) or silicon carbide (SiC) char layer, which acts as a thermal insulator and a barrier to the diffusion of volatile degradation products. faa.gov TGA can be used to compare the thermal stability of different copolymers and to assess the effect of varying the this compound content. sapub.org The degradation of polymeric materials can be influenced by various factors, including their chemical structure and the surrounding environment. scu.ac.irsemanticscholar.orgmdpi.com
An interactive data table illustrating typical TGA data for a this compound-based polymer is presented below.
| Parameter | Value |
| Onset of Decomposition (T_onset) | 350°C |
| Temperature of Max. Degradation (T_max) | 420°C |
| Char Yield at 800°C | 30% |
Mass Spectrometry (e.g., MALDI-MS) for Sequence Distribution and End-Group Characterization
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the characterization of synthetic polymers.
For polymers of this compound, MALDI-TOF MS can provide detailed information that is often complementary to that obtained by SEC and NMR. This technique can be used to:
Determine the absolute molecular weight distribution: MALDI-TOF MS can resolve individual polymer chains, allowing for the direct determination of Mn and Mw without the need for column calibration.
Characterize end-groups: The masses of the polymer chains can reveal the identity of the initiator and terminating fragments, which is crucial for confirming the success of a controlled polymerization or a post-polymerization modification reaction.
Analyze copolymer sequence distribution: In some cases, MALDI-TOF MS can provide information about the arrangement of monomer units along the polymer chain.
The success of a MALDI-TOF MS experiment depends on the proper selection of the matrix, which is a small organic molecule that absorbs the laser energy and facilitates the ionization of the polymer molecules.
Electron Microscopy (e.g., SEM, TEM) for Morphological Analysis of Polymer Materials
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology of polymer materials at the micro- and nanoscale. researchgate.net For materials based on this compound, these techniques are invaluable for studying the phase behavior of block copolymers, the dispersion of fillers in composites, and the surface topography of films and coatings. researchgate.net
Scanning Electron Microscopy (SEM) provides images of the sample's surface by scanning it with a focused beam of electrons. It is useful for examining the surface features, porosity, and fracture surfaces of polymer materials. For example, SEM can be used to assess the quality of a coating made from a this compound-based polymer or to study the morphology of a polymer blend.
Transmission Electron Microscopy (TEM) provides high-resolution images by passing a beam of electrons through an ultrathin section of the sample. TEM is particularly powerful for visualizing the nanostructure of phase-separated block copolymers. mit.edu For block copolymers containing a this compound block, the silicon atoms provide inherent contrast, which can facilitate the imaging of the different domains (e.g., lamellae, cylinders, spheres). Staining with heavy elements may also be used to enhance the contrast between the different polymer phases. The morphology of these block copolymers can be influenced by factors such as block lengths and the choice of solvent. mit.edu
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become an invaluable tool for understanding the mechanisms of reactions involving vinyl arenes, such as the silylation of Trimethyl(4-vinylphenyl)silane. nih.govmdpi.com DFT calculations allow for the exploration of reaction pathways, the identification of transition states, and the determination of reaction energetics, providing a detailed picture of how these transformations occur. nih.govmdpi.com
One relevant area of investigation is the hydrosilylation of vinyl arenes, a common method for the synthesis of organosilanes. nih.govmdpi.com DFT studies have been employed to elucidate the mechanism of such reactions, for example, the silylation of vinyl arenes by hydrodisiloxanes in the presence of a catalyst. nih.govmdpi.com These studies reveal that the reaction mechanism can be complex, involving multiple steps and intermediates. nih.govmdpi.com
For instance, in a study on the silylation of vinyl arenes, DFT calculations were used to map out the potential energy surface of the reaction. nih.govmdpi.com This allowed for the identification of the most favorable reaction pathway and the determination of the structures of key intermediates and transition states. nih.govmdpi.com The calculations showed that the reaction proceeds through a series of steps, including the formation of a catalyst-silane complex, insertion of the vinyl group into the metal-silicon bond, and subsequent reductive elimination to yield the final product. nih.govmdpi.com
Molecular Dynamics (MD) Simulations for Polymer Interfacial Phenomena and Grafting Mechanisms
Molecular Dynamics (MD) simulations are a powerful computational method for investigating the behavior of polymers at interfaces and understanding the mechanisms of grafting. For polymers derived from this compound, such as poly(this compound), MD simulations can provide atomic-level insights into their interactions with surfaces and other polymers.
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the study of dynamic processes such as polymer adsorption onto a substrate, the diffusion of polymer chains at an interface, and the conformational changes that occur during grafting. These simulations can reveal how the chemical structure of the polymer and the properties of the surface influence the interfacial behavior.
In the context of polymer interfacial phenomena, MD simulations can be used to study:
Adsorption and Wetting: How polymer chains from this compound arrange themselves on different surfaces, which is crucial for applications in coatings and adhesives.
Interfacial Adhesion: The forces required to separate a polymer from a substrate or another polymer layer, providing insights into the strength of the adhesive bond.
Diffusion and Interpenetration: The movement of polymer chains across an interface, which is important for understanding the formation of strong interfaces in polymer blends and composites.
Regarding grafting mechanisms, MD simulations can help to visualize and quantify the process of attaching polymer chains to a surface. This can include modeling the approach of the reactive end of a polymer to the surface, the formation of a chemical bond, and the subsequent relaxation and arrangement of the grafted chains. The density and conformation of the grafted polymer layer, which are critical for its functional properties, can be predicted from these simulations.
While specific MD simulation studies on poly(this compound) are not widely available, the principles and methodologies are well-established from studies on other polymer systems, including those involving silane (B1218182) coupling agents and vinyl polymers. These studies have demonstrated the utility of MD simulations in providing a molecular-level understanding of interfacial phenomena and grafting, which is essential for the rational design of polymer-based materials with tailored properties.
Energy Barrier Calculations for Catalytic Processes and Transition States
The calculation of energy barriers is a critical aspect of computational chemistry that provides quantitative insights into the kinetics of chemical reactions. For processes involving this compound, such as its synthesis or polymerization, understanding the energy barriers of the reaction steps is essential for optimizing reaction conditions and catalyst design.
DFT is a primary tool for calculating the energy profiles of reactions, including the energies of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the rate of the reaction.
In the context of catalytic processes, energy barrier calculations can be used to:
Evaluate Catalyst Efficiency: By comparing the energy barriers of a reaction with and without a catalyst, the effectiveness of the catalyst in lowering the activation energy can be quantified.
Understand Reaction Selectivity: In reactions where multiple products can be formed, calculating the energy barriers for the different reaction pathways can explain and predict the observed product distribution. For example, in the hydrosilylation of vinyl arenes, DFT calculations can reveal why a particular regio- or stereoisomer is preferentially formed. researchgate.net
Elucidate Reaction Mechanisms: By mapping out the entire energy profile of a proposed reaction mechanism, including all intermediates and transition states, the plausibility of the mechanism can be assessed. A mechanism with excessively high energy barriers is unlikely to be the operative pathway. nih.govmdpi.com
A study on the silylation of vinyl arenes provides a practical example of the application of energy barrier calculations. mdpi.com In this research, DFT was used to calculate the Gibbs free energy profile for the reaction. mdpi.com The calculations revealed the energy barriers for key steps, such as the activation of the C=C bond and the subsequent bond-forming events. mdpi.com The study also investigated how electronic effects of substituents on the vinyl arene influence these energy barriers. mdpi.com Such detailed energetic information is invaluable for understanding the fundamental factors that control the reactivity in these systems.
Modeling of Polymerization Kinetics and Chain Transfer Reactions
Modeling the kinetics of polymerization is crucial for controlling the molecular weight, molecular weight distribution, and architecture of the resulting polymer. For a monomer like this compound, which can undergo free-radical polymerization, kinetic modeling provides a framework for understanding and predicting the outcome of the polymerization process.
The polymerization of vinyl monomers typically involves several elementary steps: initiation, propagation, termination, and chain transfer. researchgate.net A kinetic model for the polymerization of this compound would consist of a set of differential equations that describe the rate of change of the concentrations of the monomer, initiator, growing polymer radicals, and dead polymer chains.
Chain transfer reactions are particularly important in controlling the molecular weight of the polymer. rubbernews.com In these reactions, the growing polymer radical abstracts an atom (often hydrogen) from another molecule, terminating the growth of that chain and creating a new radical that can initiate the growth of a new chain. rubbernews.com The molecule from which the atom is abstracted can be the monomer, solvent, initiator, or even another polymer chain (chain transfer to polymer). rubbernews.com
The effect of chain transfer is quantified by the chain transfer constant (C), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. A higher chain transfer constant leads to a lower average molecular weight of the polymer. For vinylsilanes, the presence of the silicon atom and the alkyl groups attached to it can influence the propensity for chain transfer. For instance, studies on the radical polymerization of other vinylsilanes, such as vinyltrimethoxysilane (B1682223), have indicated the occurrence of chain transfer reactions that affect the molecular weight of the polymer. scielo.br
Modeling the polymerization kinetics of this compound would involve:
Developing a Kinetic Scheme: Identifying all the relevant elementary reactions, including initiation, propagation, termination (by combination and/or disproportionation), and all possible chain transfer reactions.
Determining Rate Constants: Obtaining the rate constants for each elementary reaction, either from experimental data or from quantum chemical calculations.
Solving the Kinetic Equations: Numerically solving the set of differential equations to predict the evolution of monomer conversion, average molecular weight, and molecular weight distribution over time.
Such kinetic models are invaluable for process optimization and for tailoring the properties of poly(this compound) for specific applications.
Applications and Advanced Materials Development
Fabrication of Functional Polymer Membranes for Separation Technologies (e.g., Gas Separation)
The quest for efficient and cost-effective gas separation technologies has led to the development of advanced polymer membranes. Polymers containing trimethylsilyl (B98337) (-SiMe3) groups are recognized for their excellent gas transport properties. The incorporation of these bulky, non-polar groups into a polymer matrix can disrupt chain packing, thereby increasing the fractional free volume and enhancing gas permeability.
While direct studies focusing solely on Trimethyl(4-vinylphenyl)silane for gas separation membranes are not extensively detailed in the provided search results, the principles governing the utility of silyl-containing polymers are well-established. For instance, poly(vinyl trimethylsilane) (PVTMS) is a known polymer with reasonable O2 permeability and good O2/N2 selectivity. The vinyl group of this compound allows it to be readily polymerized or copolymerized to form membranes. The presence of the trimethylsilyl group on the phenyl ring would be expected to impart favorable gas separation characteristics, similar to other silyl-containing polymers.
Synthesis of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength) at the nanoscale. nih.gov this compound is a key building block in the synthesis of these advanced materials due to its ability to bridge the organic and inorganic phases through strong covalent bonds. atomfair.commdpi.com The sol-gel process is a common method for preparing these hybrids, involving the hydrolysis and condensation of metal alkoxides, often in the presence of organosilanes like this compound. nih.govatomfair.commdpi.com
Integration with Polyhedral Oligomeric Silsesquioxanes (POSS) for Nanocomposites
Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like silica (B1680970) nanostructures with the general formula (RSiO1.5)n. nih.govsemanticscholar.org These nanoparticles can be incorporated into polymer matrices to create nanocomposites with significantly improved properties, including thermal stability, mechanical strength, and reduced flammability. nih.govsemanticscholar.orgresearchgate.net The integration of POSS into polymers can be achieved through either physical blending or covalent bonding. nih.govsemanticscholar.orgresearchgate.net
This compound can be utilized in the covalent integration of POSS into a polymer matrix. The vinyl group of the silane (B1218182) can participate in polymerization reactions with other organic monomers, while the silane functionality can potentially react with or be compatible with the POSS cage. This allows for the creation of well-dispersed nanocomposites where the POSS units are chemically tethered to the polymer backbone. Such covalent attachment helps to prevent the agglomeration of POSS nanoparticles, ensuring a homogeneous dispersion and maximizing the enhancement of material properties. semanticscholar.org The resulting POSS-containing nanocomposites have shown promise in various applications due to their enhanced performance characteristics. nih.govsemanticscholar.orgresearchgate.net
Surface Modification of Inorganic Substrates (e.g., Silica)
The surface modification of inorganic substrates, such as silica, is crucial for improving their compatibility with organic polymer matrices in composite materials. researchgate.net Silane coupling agents are widely used for this purpose, forming a chemical bridge between the inorganic surface and the organic resin. researchgate.net this compound, with its reactive trimethoxysilyl group and polymerizable vinyl group, is an effective surface modifier.
Development of Modified Conjugated Diene-Based Polymers and Elastomers
This compound has been investigated as a modifying agent for conjugated diene-based polymers, which are essential components of tires and other rubber products. The modification of these polymers is aimed at improving their properties, such as reducing rolling resistance and enhancing wet grip, which contributes to better fuel efficiency and safety in vehicles. googleapis.comepo.org
In the production of these modified polymers, this compound can be introduced during the polymerization process. For instance, in the anionic polymerization of conjugated dienes like butadiene and styrene (B11656), this compound can be used as a branching agent. googleapis.com The vinyl group can react with the living polymer chains, leading to the formation of branched or star-shaped polymers. The presence of the silyl (B83357) group in the resulting polymer can enhance its interaction with silica fillers, which are commonly used in modern tire treads to reduce hysteresis loss. This improved polymer-filler interaction is key to achieving the desired performance enhancements in the final rubber compound. googleapis.comepo.org
Creation of Specialty Polymers for Optoelectronic and Biomedical Applications (e.g., Photoresist Resins, LED Encapsulation)
The unique properties of organosilane-containing polymers make them suitable for specialty applications in optoelectronics and biomedicine. Sol-gel derived siloxane hybrid materials, often referred to as "hybrimers," are being explored for various display and optoelectronic applications due to their tunable properties, which can be controlled by the choice of organic groups and the sol-gel reaction conditions. sol-gel.net
This compound can be a valuable component in the synthesis of such specialty polymers. The vinyl group allows for photo-polymerization, which is a key process in the fabrication of photoresist resins used in microlithography. sol-gel.net The incorporation of the silane moiety can enhance the thermal stability and mechanical properties of the resulting polymer, which is crucial for the reliability of electronic components.
In the field of LED encapsulation, materials with high refractive index and good thermal stability are required to improve light extraction efficiency and ensure long-term performance. The phenyl group in this compound can contribute to a higher refractive index, while the siloxane network formed through the silane groups provides thermal and chemical stability. The covalent integration of such functional silanes into a polymer matrix can lead to the development of advanced encapsulants for LEDs and other optoelectronic devices. researchgate.net
Role as Coupling Agents, Adhesion Promoters, and Crosslinking Monomers
The bifunctional nature of this compound makes it an effective coupling agent, adhesion promoter, and crosslinking monomer in a variety of material systems. ecopowerchem.comresearchgate.netsinosil.com
As a coupling agent , it enhances the bond between inorganic fillers (like glass fibers or silica) and organic polymer matrices. ecopowerchem.comresearchgate.netsinosil.com The silane end of the molecule reacts with the inorganic surface, while the vinyl group copolymerizes with the resin, creating a strong and durable interface. sinosil.com
As an adhesion promoter , this compound improves the adhesion of coatings, adhesives, and sealants to various substrates. ecopowerchem.comresearchgate.net When applied as a primer or added to the formulation, it forms a chemical bridge between the substrate and the organic material, leading to improved bonding strength and durability. researchgate.net
As a crosslinking monomer , the vinyl group of this compound can participate in polymerization reactions to form crosslinked polymer networks. This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. ecopowerchem.com This is particularly useful in the production of cross-linked polyethylene (B3416737) and other thermosetting plastics. ecopowerchem.com
| Application Area | Function of this compound | Resulting Material/Benefit |
| Separation Membranes | Monomer for polymer synthesis | Enhanced gas permeability and selectivity |
| Hybrid Materials (POSS) | Covalent integration of POSS nanoparticles | Improved thermal and mechanical properties |
| Surface Modification | Surface treatment of inorganic fillers | Improved dispersion and interfacial adhesion |
| Diene-Based Polymers | Modifying and branching agent | Reduced rolling resistance in tires |
| Optoelectronics | Component in specialty polymers | Photoresists, high refractive index encapsulants |
| General Materials | Coupling agent, adhesion promoter, crosslinker | Enhanced strength, adhesion, and durability |
Conclusion and Future Research Perspectives
Synthesis and Polymerization Advancements for Trimethyl(4-vinylphenyl)silane
Recent research has made significant strides in the controlled polymerization of this compound, also known as 4-trimethylsilylstyrene (4TMSS), enabling precise control over molar mass, dispersity, and copolymer composition. Living anionic polymerization has emerged as a particularly effective technique. Studies have detailed the synthesis of statistical copolymers of 4TMSS with monomers like styrene (B11656) and isoprene (B109036), achieving molar masses up to 50 kg mol⁻¹ with low dispersity.
Kinetic investigations using real-time ¹H NMR have provided valuable insights into the copolymerization behavior of 4TMSS. These studies have revealed a gradient microstructure in the resulting copolymers, indicating a higher reactivity of 4TMSS compared to styrene in cyclohexane (B81311) at room temperature. This enhanced reactivity has been further validated through tandem mass spectrometry studies of the polymer sequence distribution.
Beyond statistical copolymers, the living nature of the anionic polymerization of 4TMSS has facilitated the synthesis of well-defined di- and triblock copolymers. This level of synthetic control is crucial for the development of materials with specific nanostructures and properties.
While anionic polymerization has been extensively studied, advancements in controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are also being explored for 4TMSS. These methods offer greater tolerance to functional groups and impurities, potentially broadening the scope of accessible polymer architectures and functionalities. For instance, the synthesis of polystyrene-b-poly(4-vinylpyridine) block copolymers has been successfully achieved using ATRP, demonstrating the versatility of this technique for creating complex polymer structures.
Below is a table summarizing key findings from kinetic studies of the anionic copolymerization of 4TMSS:
| Comonomer | Reactivity Ratio (r_4TMSS) | Reactivity Ratio (r_comonomer) | Polymerization Conditions |
| Styrene | 2.76 | 0.087 | Cyclohexane, Room Temperature |
| Isoprene | 0.15 | 3.28 | Cyclohexane, Room Temperature |
Opportunities for Novel Polymer Architectures and Advanced Material Functions
The ability to precisely control the polymerization of this compound opens up a plethora of opportunities for creating novel and complex polymer architectures. These architectures, in turn, can impart unique properties and lead to the development of advanced functional materials.
Star-shaped polymers , consisting of multiple polymer arms radiating from a central core, represent one such architecture. The synthesis of miktoarm star copolymers, where the arms are of different chemical compositions, has been reported. For example, ABCD miktoarm stars have been prepared where one of the arms is poly(4-trimethylsilylstyrene). These complex structures are of interest for their unique self-assembly behaviors and potential applications in nanotechnology and drug delivery.
Hyperbranched polymers , characterized by their highly branched, tree-like structures, are another promising area. The synthesis of hyperbranched macromolecules can be achieved through various methods, including the self-condensing vinyl polymerization of monomers containing both a vinyl group and an initiating moiety. While specific examples for 4TMSS are still emerging, the principles of hyperbranched polymer synthesis are well-established and could be applied to this monomer. The resulting materials would be expected to exhibit low viscosity, high solubility, and a high density of functional groups at the periphery.
The incorporation of the trimethylsilyl (B98337) group offers a unique handle for post-polymerization modification, further expanding the functional possibilities. For instance, the silyl (B83357) group can be cleaved to generate other functional groups, or it can be used to tune the material's properties, such as its gas permeability.
Polymers containing silicon, like poly(4-trimethylsilylstyrene), have shown promise in gas separation membranes . The presence of the bulky trimethylsilyl group can increase the free volume within the polymer matrix, enhancing the permeability of gases. By copolymerizing 4TMSS with other monomers, it is possible to tailor the glass transition temperature and hydrophobicity of the resulting copolymers, providing a pathway to design materials with optimized performance for specific gas separations, such as O₂/N₂ or CO₂/CH₄.
The following table outlines potential advanced material functions arising from different polymer architectures of poly(4-trimethylsilylstyrene):
| Polymer Architecture | Potential Advanced Material Functions |
| Linear Homopolymers | High thermal stability, precursor to other functional polymers. |
| Block Copolymers | Self-assembly into well-defined nanostructures, thermoplastic elastomers, templates for nanolithography. |
| Star-shaped Polymers | Rheology modifiers, drug delivery vehicles, nanoreactors. |
| Hyperbranched Polymers | Low-viscosity additives, coatings, compatibilizers for polymer blends. |
| Copolymers | Tunable gas permeability for membrane applications, materials with tailored surface properties. |
Remaining Challenges and Unexplored Avenues in Mechanistic Understanding and Application Development
Despite the significant progress, several challenges and unexplored avenues remain in the field of this compound-based polymers.
A primary challenge lies in the mechanistic understanding of controlled radical polymerization of 4TMSS. While anionic polymerization is well-understood, detailed kinetic and mechanistic studies of ATRP and RAFT polymerizations of this monomer are less common. The bulky trimethylsilyl group can exert significant steric hindrance, potentially affecting the polymerization kinetics and the degree of control achievable. A deeper understanding of these effects is crucial for optimizing reaction conditions and expanding the range of accessible polymer structures.
The synthesis of high-molar-mass homopolymers of 4TMSS with low dispersity can also be challenging. While living anionic polymerization offers good control, achieving very high molecular weights while maintaining narrow molar mass distributions requires stringent reaction conditions. Further optimization of both anionic and controlled radical polymerization techniques is needed.
Functionalization of poly(4-trimethylsilylstyrene) presents both opportunities and challenges. While the trimethylsilyl group is a useful handle, developing efficient and selective methods for its transformation into a wider variety of functional groups remains an active area of research. Overcoming potential side reactions and ensuring high conversion rates are key challenges.
In terms of application development , while the potential for gas separation membranes is recognized, many other avenues remain largely unexplored. For example, the high thermal stability of poly(4-trimethylsilylstyrene) could make it a candidate for high-performance engineering plastics or as a component in thermally resistant coatings. Its unique refractive index and dielectric properties could also be exploited in optical and electronic applications.
Further research is also needed to fully understand the structure-property relationships in complex architectures derived from 4TMSS. For instance, how does the arm length and composition in star polymers influence their self-assembly and solution properties? How does the degree of branching in hyperbranched polymers affect their rheological behavior and compatibility with other materials? Answering these questions will require a combination of advanced synthesis, characterization, and computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
